Methyl 4-[(4-bromophenyl)sulfanyl]butanoate
Overview
Description
Methyl 4-[(4-bromophenyl)sulfanyl]butanoate: is an organic compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl butanoate moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the ester group suggests that it may be metabolized by esterases, while the bromine atom may undergo halogen exchange reactions. Excretion pathways are unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict the specific effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate typically involves the reaction of 4-bromothiophenol with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed:
- Substituted derivatives of this compound.
- Sulfoxides and sulfones.
- Alcohol derivatives .
Scientific Research Applications
Methyl 4-[(4-bromophenyl)sulfanyl]butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 4-[(4-chlorophenyl)sulfanyl]butanoate
- Methyl 4-[(4-fluorophenyl)sulfanyl]butanoate
- Methyl 4-[(4-methylphenyl)sulfanyl]butanoate
Comparison: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly useful in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWZMKYZZQICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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